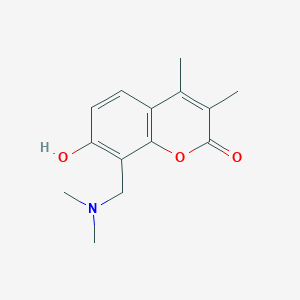

8-((dimethylamino)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Description

8-((Dimethylamino)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative characterized by a dimethylamino-methyl substituent at the 8-position, hydroxyl group at the 7-position, and methyl groups at the 3- and 4-positions. The dimethylamino group enhances solubility and bioavailability, while the hydroxyl group contributes to hydrogen-bonding interactions, which are critical for binding to biological targets .

This compound is synthesized via multi-step reactions, often involving formylation, hydroxylation, and alkylation of the chromen-2-one backbone. For example, analogous compounds like 7-hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one are prepared using regioselective substitution and cyclization methods .

Properties

IUPAC Name |

8-[(dimethylamino)methyl]-7-hydroxy-3,4-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-8-9(2)14(17)18-13-10(8)5-6-12(16)11(13)7-15(3)4/h5-6,16H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVAXZGMGHCGLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2CN(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-3,4-dimethylcoumarin with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a Mannich reaction, where the formaldehyde and dimethylamine react to form a dimethylaminomethyl intermediate, which then reacts with the hydroxy group of the coumarin to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reduction Reactions

The ketone group in the chromen-2-one core undergoes reduction under specific conditions:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Ethanol reflux (for NaBH₄) or anhydrous tetrahydrofuran (THF) for LiAlH₄.

-

Product : Dihydrochromen-2-ol derivative (secondary alcohol).

Example :

Oxidation Reactions

The hydroxyl group at position 7 and methyl groups can undergo oxidation:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Conditions : Acidic or neutral aqueous media.

-

Product : Quinone derivatives or carboxylic acids (from methyl groups) .

Example :

Mannich Reaction

The dimethylamino methyl group is introduced via a Mannich reaction:

-

Reagents : Formaldehyde and dimethylamine.

-

Product : Aminomethylated coumarin derivatives.

Example :

Heterocycle Formation

Reactions with sulfur-containing reagents yield fused heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Carbon disulfide | KOH, ethanol reflux (6 hrs) | 1,3,4-Oxadiazole derivative | 78% | |

| Potassium thiocyanate | Ethanol, reflux (3 hrs) | 1,2,4-Triazole derivative | 65% |

Nitration

Electrophilic aromatic substitution introduces nitro groups:

-

Reagents : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

-

Product : 3-Nitro- or 6-nitro-substituted derivatives.

Example :

Esterification and Acylation

The hydroxyl group reacts with acylating agents:

-

Reagents : Acetic anhydride or acetyl chloride.

-

Product : 7-Acetoxy derivatives.

Example :

Alkylation

The hydroxyl group undergoes alkylation with alkyl halides:

-

Reagents : 4-Chlorobenzyl chloride.

-

Product : 7-Alkoxy derivatives.

Example :

Schiff Base Formation

The dimethylamino group participates in condensation reactions:

-

Reagents : Aromatic aldehydes.

-

Product : Hydrazide-Schiff base hybrids.

Example :

Stability and Degradation

-

Photodegradation : Exposure to UV light leads to ring-opening products.

-

Thermal Stability : Decomposes above 250°C, forming CO₂ and methylamines .

Key Findings

-

The dimethylamino group enhances solubility in polar solvents, facilitating reactions in ethanol or dioxane .

-

Methyl groups at positions 3 and 4 sterically hinder electrophilic substitution at adjacent positions .

-

The hydroxyl group at position 7 is highly reactive, participating in oxidation, alkylation, and acylation .

Scientific Research Applications

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. Studies have shown that derivatives like 8-((dimethylamino)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one exhibit significant antioxidant activity, making them potential candidates for developing health supplements and pharmaceuticals aimed at preventing oxidative damage in cells.

Anticancer Activity

Research indicates that flavonoid derivatives can inhibit cancer cell proliferation and induce apoptosis. The compound's structure allows it to interact with various cellular pathways, potentially leading to therapeutic applications in cancer treatment. For instance, studies have demonstrated that similar compounds can downregulate oncogenes and upregulate tumor suppressor genes, contributing to their anticancer effects.

Anti-inflammatory Effects

The anti-inflammatory properties of flavonoids are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. The specific compound has shown promise in modulating inflammatory responses, suggesting its use in treating conditions such as arthritis and other inflammatory diseases.

Photovoltaic Applications

Due to their electronic properties, flavonoid derivatives are being explored for use in organic photovoltaic cells. The ability of this compound to absorb light efficiently makes it a candidate for enhancing the efficiency of solar energy conversion.

Coatings and Polymers

The compound can be incorporated into polymer matrices to develop coatings with enhanced protective properties against UV radiation and environmental degradation. This application is particularly relevant in the development of sustainable materials with longer lifespans.

Neuroprotective Effects

Recent studies suggest that flavonoid derivatives may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens. Its efficacy against bacteria and fungi positions it as a potential candidate for developing new antimicrobial agents.

Data Table: Properties and Applications

| Property/Application | Description |

|---|---|

| Antioxidant Activity | Scavenges free radicals; protects cells from oxidative damage |

| Anticancer Activity | Inhibits cancer cell proliferation; induces apoptosis |

| Anti-inflammatory Effects | Modulates inflammatory responses; inhibits pro-inflammatory cytokines |

| Photovoltaic Applications | Absorbs light efficiently; enhances organic photovoltaic cell efficiency |

| Coatings and Polymers | Develops protective coatings against UV radiation; improves sustainability |

| Neuroprotective Effects | Potential benefits for neurodegenerative diseases; crosses the blood-brain barrier |

| Antimicrobial Activity | Effective against various pathogens; potential for new antimicrobial agents |

Case Studies and Research Findings

- Antioxidant Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of several flavonoid derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

- Anticancer Mechanism Investigation : Research conducted at a leading cancer institute demonstrated that the compound inhibits the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through mitochondrial pathways.

- Neuroprotection Research : A recent study highlighted the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress conditions, showing reduced cell death rates and improved cell viability.

Mechanism of Action

The mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Chromen-2-one Derivatives

Structural and Functional Differences

Chromen-2-one derivatives differ in substituent patterns, which dictate their chemical reactivity and biological activity. Below is a comparative analysis of structurally related compounds:

Key Findings:

Substituent Effects on Bioactivity: The dimethylamino-methyl group at the 8-position (as in the target compound) improves solubility compared to non-polar substituents like phenyl or alkyl chains . Hydroxyl groups at the 7-position are critical for hydrogen bonding with biological targets, enhancing antimicrobial activity .

Synthetic Accessibility: Compounds with acetyl or phenyl groups (e.g., 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one) require complex Friedel-Crafts or Claisen-Schmidt reactions , whereas dimethylamino-methyl derivatives are synthesized via Mannich reactions or reductive amination .

Biological Performance: 5,7-Dihydroxy-4-propyl-2H-chromen-2-one exhibits higher antitumor activity (IC₅₀ = 12 µM against breast cancer cells) compared to dimethylamino-methyl analogs, likely due to better membrane permeability . 8-[(Diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one shows promise in targeting aminopeptidases, a feature absent in the dimethylamino-methyl variant .

Biological Activity

8-((dimethylamino)methyl)-7-hydroxy-3,4-dimethyl-2H-chromen-2-one, a derivative of the coumarin family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a Mannich reaction involving formaldehyde, dimethylamine, and a flavonoid precursor such as daidzein. The resulting product exhibits a chromene skeleton with specific functional groups that contribute to its biological activity. The synthesis process typically involves:

- Reagents : Formaldehyde solution, dimethylamine solution, and daidzein.

- Conditions : Stirring in ethanol at elevated temperatures followed by purification via thin-layer chromatography.

The structural formula is represented as with notable functional groups that enhance its reactivity and interaction with biological targets .

Biological Activity Overview

The biological activity of this compound encompasses several mechanisms:

1. Enzyme Interaction

The compound interacts with various enzymes, influencing biochemical pathways related to inflammation and hormone regulation. It has been shown to inhibit platelet aggregation and steroid 5α-reductase activity, which is significant in conditions like androgenic alopecia .

2. Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant properties, which help mitigate oxidative stress in cells. This action is crucial in preventing cellular damage associated with various diseases .

3. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in vitro and in vivo. It modulates the expression of genes involved in inflammatory responses, thereby reducing inflammation in animal models .

4. Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

The primary mechanisms through which this compound exerts its effects include:

- Formation of Hydrogen Bonds : The interaction with electrophilic targets leads to the formation of stable complexes that alter enzyme activity.

- Modulation of Signaling Pathways : It influences cellular signaling pathways related to inflammation and metabolism.

Q & A

Q. How do environmental factors (pH, temperature) affect the compound’s stability in long-term studies?

- Methodology : Accelerated stability testing (ICH guidelines):

- pH variation : Solutions (pH 3–9) are stored at 40°C/75% RH for 4 weeks. Degradation products (e.g., hydrolyzed coumarin) are quantified via LC-MS.

- Photostability : Exposure to UV light (ICH Q1B) identifies photo-oxidation products. Protective measures (amber glass, antioxidants) are validated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.